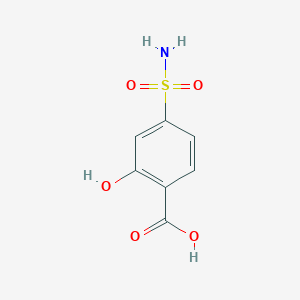![molecular formula C10H16F2N4O2 B13511229 tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)
tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group, an azidomethyl group, and a difluorocyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate typically involves multiple steps:
Formation of the difluorocyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors and fluorinating agents.
Introduction of the azidomethyl group: This step often involves nucleophilic substitution reactions where an azide source reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the tert-butyl carbamate protecting group: This is usually done by reacting the amine group on the cyclobutyl ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azidomethyl group can undergo oxidation reactions to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azidomethyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized cyclobutyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in click chemistry for the formation of triazoles.
Biology:
- Potential use in the development of bioorthogonal labeling techniques.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug that releases active amines upon reduction.
- Explored for its use in targeted drug delivery systems.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate involves its ability to undergo chemical transformations that release active intermediates. For example, the reduction of the azide group to an amine can lead to the formation of biologically active compounds. The difluorocyclobutyl ring can also interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of the difluorocyclobutyl ring in tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate distinguishes it from other similar compounds that may have different ring structures or substituents.
- Reactivity: The difluorocyclobutyl ring imparts unique reactivity patterns, making it suitable for specific chemical transformations that other similar compounds may not undergo.
- Applications: The unique structural features of this compound make it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-8(2,3)18-7(17)15-9(6-14-16-13)4-10(11,12)5-9/h4-6H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIUUDKJQQANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
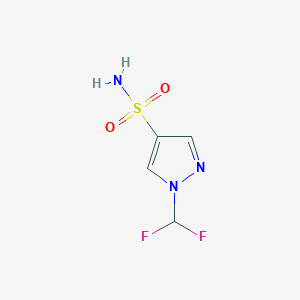

![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)
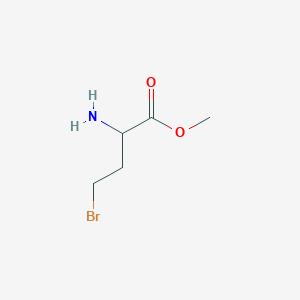

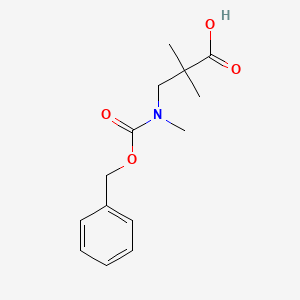
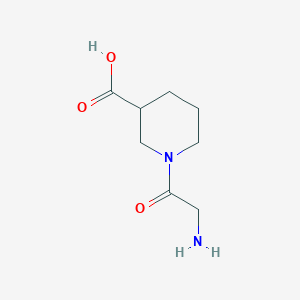

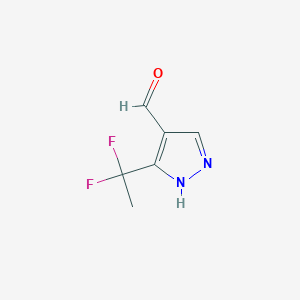
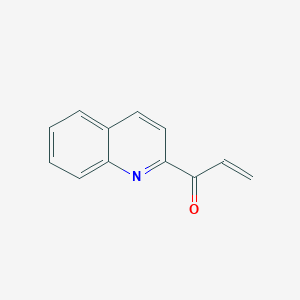
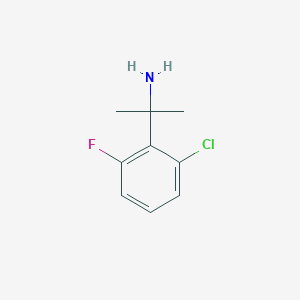
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride](/img/structure/B13511201.png)
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
